4-(4-Chlorophenyl)-2-[4-(3-fluoropropoxy)phenyl]pyrimidine
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Overview
Description
4-(4-Chlorophenyl)-2-[4-(3-fluoropropoxy)phenyl]pyrimidine is a synthetic organic compound that belongs to the class of pyrimidines This compound is characterized by the presence of a chlorophenyl group and a fluoropropoxyphenyl group attached to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenyl)-2-[4-(3-fluoropropoxy)phenyl]pyrimidine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between appropriate precursors such as 4-chlorobenzaldehyde and 4-(3-fluoropropoxy)benzaldehyde with urea or guanidine under acidic or basic conditions.
Substitution Reactions: The introduction of the chlorophenyl and fluoropropoxyphenyl groups can be achieved through nucleophilic aromatic substitution reactions. These reactions often require the use of strong bases such as sodium hydride or potassium tert-butoxide and solvents like dimethylformamide or dimethyl sulfoxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions to achieve high yields and purity. Catalysts and automated systems are often employed to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorophenyl)-2-[4-(3-fluoropropoxy)phenyl]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms replacing chlorine or fluorine.
Substitution: Substituted derivatives with new functional groups replacing chlorine or fluorine.
Scientific Research Applications
4-(4-Chlorophenyl)-2-[4-(3-fluoropropoxy)phenyl]pyrimidine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(4-Chlorophenyl)-2-[4-(3-fluoropropoxy)phenyl]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(4-Chlorophenyl)-2-[4-(3-fluoropropoxy)phenyl]pyridine: Similar structure but with a pyridine ring instead of a pyrimidine ring.
4-(4-Chlorophenyl)-2-[4-(3-fluoropropoxy)phenyl]benzene: Similar structure but with a benzene ring instead of a pyrimidine ring.
Uniqueness
4-(4-Chlorophenyl)-2-[4-(3-fluoropropoxy)phenyl]pyrimidine is unique due to the presence of both chlorophenyl and fluoropropoxyphenyl groups attached to a pyrimidine ring. This combination of functional groups and ring structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
IUPAC Name |
4-(4-chlorophenyl)-2-[4-(3-fluoropropoxy)phenyl]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClFN2O/c20-16-6-2-14(3-7-16)18-10-12-22-19(23-18)15-4-8-17(9-5-15)24-13-1-11-21/h2-10,12H,1,11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTROLUMTLQMLQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=CC(=N2)C3=CC=C(C=C3)Cl)OCCCF |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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